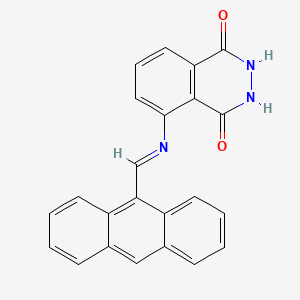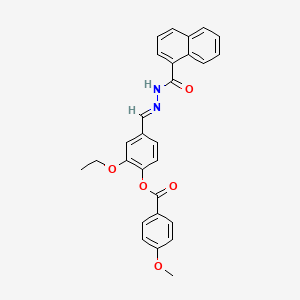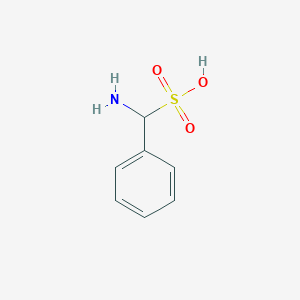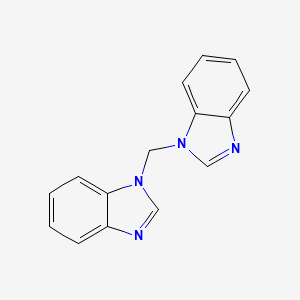
5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one is a complex organic compound that features both anthracene and phthalazinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one typically involves the condensation of anthracene-9-carbaldehyde with 4-hydroxyphthalazin-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one is largely dependent on its application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one.
4-Hydroxyphthalazin-1-one: Another precursor in the synthesis.
Anthraquinone derivatives: Products of the oxidation of the anthracene moiety.
Uniqueness
This compound is unique due to its combination of anthracene and phthalazinone structures, which confer distinct chemical and physical properties. This dual functionality allows for diverse applications in various fields, making it a versatile compound for research and industrial use .
特性
分子式 |
C23H15N3O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
5-(anthracen-9-ylmethylideneamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C23H15N3O2/c27-22-18-10-5-11-20(21(18)23(28)26-25-22)24-13-19-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)19/h1-13H,(H,25,27)(H,26,28) |
InChIキー |
JMSQXXXAQNCHKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=CC5=C4C(=O)NNC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)

![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)

![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)


